Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

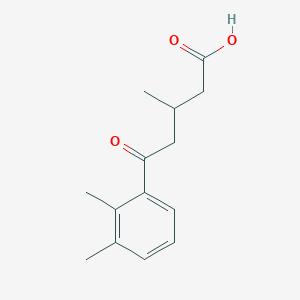

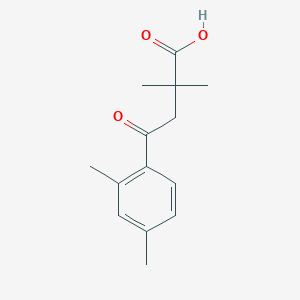

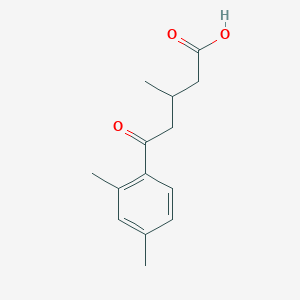

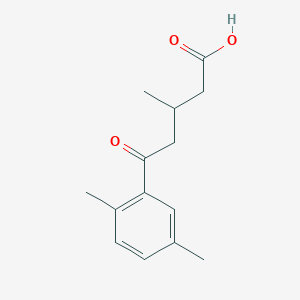

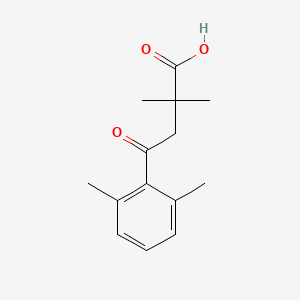

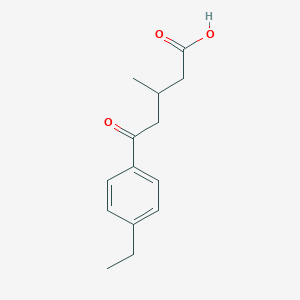

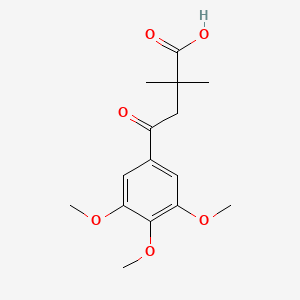

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, also known as EDOPO, is a synthetic compound that has been widely studied for its potential medical applications. EDOPO is a white crystalline solid that can be synthesized by a variety of methods. Its structure consists of an ethyl group attached to an 8-oxooctanoate ring with a 3,5-dichlorophenyl group attached. EDOPO has been studied due to its potential applications in medicine, including its use as a drug delivery system and its ability to modulate the activity of certain proteins.

Scientific Research Applications

Analytical Method Development

- A study by Stępniowska et al. (2017) described a method using adsorptive stripping voltammetry for determining the concentration of a related compound, Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate, in serum. This method offers a sensitive and inexpensive way for detection in biological samples, which can be applicable for substances like Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate (Stępniowska et al., 2017).

Synthesis and Chemical Properties

- Chen et al. (2014) identified a carbonyl reductase capable of reducing Ethyl 8-chloro-6-oxooctanoate, a structurally similar compound, to produce a chiral precursor. This indicates potential pathways for synthesizing derivatives of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate with desired chirality (Chen et al., 2014).

- Research by Bojinov and Grabchev (2003) explored the synthesis of new dyes using compounds structurally related to Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, suggesting potential applications in dye synthesis and liquid crystal display technologies (Bojinov & Grabchev, 2003).

Catalytic and Synthetic Applications

- Ilies et al. (2017) demonstrated the use of an iron(III) salt in catalyzing the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This method could be relevant for the modification or functionalization of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate and related compounds (Ilies et al., 2017).

Photovoltaic Applications

- Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could inform similar applications for Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Molecular and Crystal Structure Analysis

- Studies on various ethyl derivatives and their molecular structures, such as the work by Achutha et al. (2017), offer insights into the molecular configuration and potential interactions of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate. These analyses are crucial for understanding its chemical behavior and potential applications (Achutha et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGJFGLDTVZCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645564 |

Source

|

| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

CAS RN |

898751-96-7 |

Source

|

| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

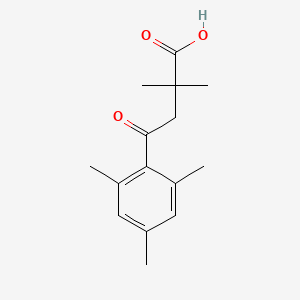

![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)

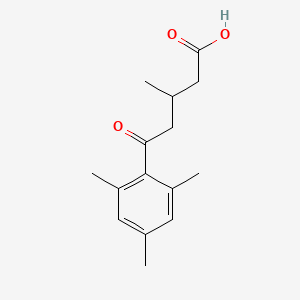

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)